2-{[2-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]amino}ethan-1-ol
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Overview
Description
2-((2-(4,5-Dihydrooxazol-2-yl)propyl)amino)ethanol is a compound that features an oxazoline ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4,5-Dihydrooxazol-2-yl)propyl)amino)ethanol typically involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, resulting in the formation of the oxazoline ring . Another method involves the condensation of amino alcohols with imidate hydrochlorides, carboxylic acids, ortho esters, imino ether hydrochlorides, or nitriles .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as improved safety profiles and higher purity of the final product. For example, manganese dioxide can be used as a heterogeneous reagent in flow processes to achieve the oxidative aromatization of oxazolines .
Chemical Reactions Analysis
Types of Reactions
2-((2-(4,5-Dihydrooxazol-2-yl)propyl)amino)ethanol undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazoline ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU can be used for the oxidation of the oxazoline ring.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Scientific Research Applications
2-((2-(4,5-Dihydrooxazol-2-yl)propyl)amino)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((2-(4,5-Dihydrooxazol-2-yl)propyl)amino)ethanol involves its interaction with specific molecular targets and pathways. For example, as a ligand in asymmetric catalysis, it coordinates with metal centers to facilitate enantioselective reactions . In biological systems, its derivatives may interact with enzymes or receptors, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline
- N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide
Uniqueness
2-((2-(4,5-Dihydrooxazol-2-yl)propyl)amino)ethanol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its oxazoline ring provides stability and reactivity, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
50786-90-8 |
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Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-[2-(4,5-dihydro-1,3-oxazol-2-yl)propylamino]ethanol |
InChI |
InChI=1S/C8H16N2O2/c1-7(6-9-2-4-11)8-10-3-5-12-8/h7,9,11H,2-6H2,1H3 |
InChI Key |
WDZSNVWRQSEMMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCCO)C1=NCCO1 |
Origin of Product |
United States |
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